molecular formula C11H10Cl2N2O B194221 alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol CAS No. 24155-42-8

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

Cat. No.: B194221
CAS No.: 24155-42-8
M. Wt: 257.11 g/mol
InChI Key: UKVLTPAGJIYSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Intermediate in the preparation of Miconazole

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVLTPAGJIYSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074737
Record name 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24155-42-8
Record name (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24155-42-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
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Record name DESCHLOROBENZYL ECONAZOLE
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Synthesis routes and methods

Procedure details

30 g of sodium were added to a solution of 88.5 g of imidazole in 600 ml of methanol; the solvent was then evaporated off. The residue was dissolved in 300 ml of dimethylformamide and heated to 115°-120° C. To the solution so obtained was added, dropwise and under stirring, a solution of 225 g of 1-(2',4'-dichlorophenyl)-2-chloro-ethanol in 400 ml of dimethylformamide. The mixture was heated to 115°-120° C. and maintained at that temperature for 20 minutes and, after subsequent cooling to 40° C., 2500 ml of iced water were added under vigorous stirring. The product precipitated under stirring over a period of about two hours, the upper liquid was then decanted off, a further 2500 ml of water were added and, after standing, the whole was filtered. The precipitate thus obtained was dried and crystallized from toluene. 170 g of the desired product, melting at 134°-135° C., was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Name
Quantity
2500 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol in agricultural applications?

A: this compound is a key metabolite of the fungicide imazalil. [] Imazalil is commonly used on citrus fruits to prevent fungal growth. Understanding the presence and levels of its metabolite, this compound, in treated fruits is crucial for ensuring food safety and regulatory compliance.

Q2: How can I analytically determine the presence of imazalil and this compound in citrus fruits?

A: A gas chromatography method coupled with flame thermionic detection (GC-FTD) has been successfully developed and applied to quantify both imazalil and its metabolite, this compound, in citrus samples. [] The method involves extraction with ethyl acetate, purification, and analysis using GC-FTD.

Q3: Has this compound been explored for other applications beyond its role as a metabolite?

A: Yes, this compound serves as a crucial building block in synthesizing antifungal agents. [, ] Researchers have utilized this compound to create a series of (benzo[b]thienyl)methyl ethers, some of which, like sertaconazole (FI-7045, CAS 99592-32-2), have shown promising antifungal activity. [] This highlights the potential of this compound as a starting point for developing novel antifungal treatments.

Q4: Are there alternative synthetic routes for producing this compound?

A: Researchers have developed an alternative method for synthesizing this compound, starting with 2,4-Dichlorocaetophenone as the key raw material. [] This method involves a series of reactions including substitution, reduction, and a nucleophilic substitution (SN) reaction with imidazoles to yield the desired product. Exploring alternative synthetic routes can be beneficial for optimizing production processes and potentially reducing costs.

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